Cas no 1596010-13-7 (2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester)

2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester

-

- インチ: 1S/C12H20O3/c1-4-12(10(13)14-5-2)11(3,15-12)8-9-6-7-9/h9H,4-8H2,1-3H3

- InChIKey: AIAVEMCNZFYCPL-UHFFFAOYSA-N

- SMILES: O1C(CC2CC2)(C)C1(CC)C(OCC)=O

2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-699771-2.5g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 2.5g |

$1509.0 | 2025-03-12 | |

| Enamine | EN300-699771-0.05g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 0.05g |

$647.0 | 2025-03-12 | |

| Enamine | EN300-699771-5.0g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 5.0g |

$2235.0 | 2025-03-12 | |

| Enamine | EN300-699771-10.0g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 10.0g |

$3315.0 | 2025-03-12 | |

| Enamine | EN300-699771-0.25g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 0.25g |

$708.0 | 2025-03-12 | |

| Enamine | EN300-699771-1.0g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 1.0g |

$770.0 | 2025-03-12 | |

| Enamine | EN300-699771-0.1g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 0.1g |

$678.0 | 2025-03-12 | |

| Enamine | EN300-699771-0.5g |

ethyl 3-(cyclopropylmethyl)-2-ethyl-3-methyloxirane-2-carboxylate |

1596010-13-7 | 95.0% | 0.5g |

$739.0 | 2025-03-12 |

2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl esterに関する追加情報

2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester (CAS No. 1596010-13-7)

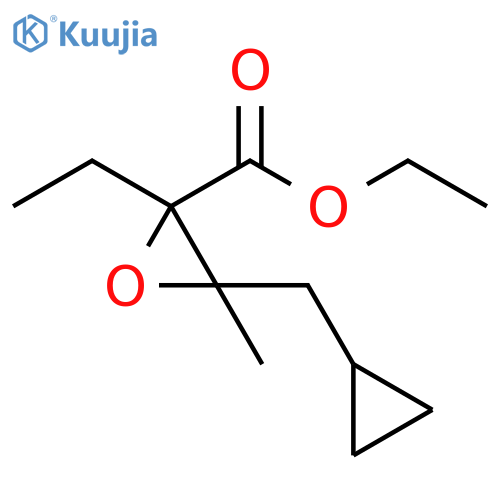

2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester (CAS No. 1596010-13-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of epoxides, which are known for their reactivity and versatility in synthetic chemistry.

The chemical structure of 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester is characterized by a cyclopropane ring attached to an epoxide group, along with an ester functional group. The presence of these functional groups imparts specific chemical properties that make this compound a valuable intermediate in the synthesis of more complex molecules. The cyclopropylmethyl and ethyl substituents contribute to the overall stability and reactivity of the molecule, making it suitable for a wide range of chemical transformations.

In the realm of pharmaceutical research, 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester has shown promise as a building block for the development of novel drugs. Recent studies have explored its potential in the synthesis of compounds with anti-inflammatory and anti-cancer properties. For instance, researchers at the University of California, San Francisco, have reported the use of this compound in the synthesis of a new class of anti-inflammatory agents that exhibit enhanced efficacy and reduced side effects compared to existing drugs.

The synthetic versatility of 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester is another key factor contributing to its importance in chemical research. The epoxide group can undergo ring-opening reactions with various nucleophiles, leading to the formation of diverse products. This property has been exploited in the development of new synthetic routes for complex organic molecules, including natural products and pharmaceuticals. A notable example is its use in the total synthesis of complex natural products such as paclitaxel, a widely used anti-cancer drug.

From a materials science perspective, 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester has potential applications in the development of advanced polymers and coatings. The reactive epoxide group can be polymerized under controlled conditions to form high-performance materials with tailored properties. These materials can be used in various industries, including electronics, automotive, and construction. For example, researchers at MIT have demonstrated the use of this compound in the synthesis of high-strength epoxy resins that exhibit excellent thermal stability and mechanical properties.

The safety and handling of 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and storing the compound away from heat sources and incompatible materials.

In conclusion, 2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester (CAS No. 1596010-13-7) is a versatile organic compound with significant potential in pharmaceutical research and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of complex molecules with diverse applications. As research continues to advance in these fields, it is likely that new uses for this compound will be discovered, further highlighting its importance in modern chemistry.

1596010-13-7 (2-Oxiranecarboxylic acid, 3-(cyclopropylmethyl)-2-ethyl-3-methyl-, ethyl ester) Related Products

- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)

- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)

- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)

- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)

- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)

- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)